![molecular formula C23H15ClN4O2 B2721471 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 899994-12-8](/img/no-structure.png)
6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to create derivatives of triazoloquinazolinones, exploring their chemical properties and reactivities. For example, a study detailed the reactions of anthranilamide with isocyanates, leading to the synthesis of novel oxazoloquinazolinones and oxazinoquinazolinones, demonstrating the versatility of these compounds in chemical synthesis J. Chern et al., 1988.
Pharmacological Applications
- Antihistaminic Activity: A notable area of research has been the evaluation of triazoloquinazolinone derivatives as H1-antihistaminic agents. For instance, one study synthesized and assessed the antihistaminic activity of 1-substituted-4-(3-chlorophenyl)-triazoloquinazolinones, finding some compounds with comparable or superior activity to standard antihistamines but with negligible sedative effects M. Gobinath et al., 2015.
- Anticancer Activity: Another research focus has been the potential anticancer activity of triazoloquinazolinone derivatives. A study on 5-amino-1-aryl-1H-1,2,3-triazoles and triazolopyridines derivatives highlighted their selective influence on ovarian cancer cells, suggesting the anticancer potential of compounds based on these scaffolds N. Pokhodylo et al., 2020.
Antimicrobial and Nematicidal Activities
Studies have also explored the antimicrobial and nematicidal properties of triazoloquinazolinones. For example, a research effort synthesized and evaluated a series of triazoloquinazolinylthiazolidinones, which displayed significant antimicrobial and nematicidal activities against a variety of pathogens, underscoring their potential as new antimicrobial agents C. Sanjeeva Reddy et al., 2016.
Adenosine Receptor Antagonism
The adenosine receptor antagonistic properties of 2-amino[1,2,4]triazolo[1,5-c]quinazolines have been investigated, revealing the discovery of potent and selective antagonists for the A3 adenosine receptor. This research opens avenues for the development of drugs targeting adenosine receptors, with potential applications in various therapeutic areas J. Burbiel et al., 2016.
Antioxidant Activity
Furthermore, microwave-assisted synthesis has been utilized to create derivatives of triazoloquinazolinones, which were evaluated for their antioxidant activities. This approach underscores the potential of these compounds in the development of new antioxidants Rajesh Sompalle et al., 2016.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one' involves the reaction of 4-chlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-carboxylic acid to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid. This intermediate is then cyclized with phosphoryl chloride to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-phenyl-1,2,4-triazole-3-carboxylic acid", "phosphoryl chloride" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-phenyl-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid.", "Step 2: The intermediate is then cyclized with phosphoryl chloride in the presence of a base such as pyridine to form the final product, 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one." ] } | |
Numéro CAS |
899994-12-8 |
Nom du produit |
6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Formule moléculaire |
C23H15ClN4O2 |
Poids moléculaire |
414.85 |
Nom IUPAC |
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2 |
Clé InChI |
DFTGUDZMOKPRCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



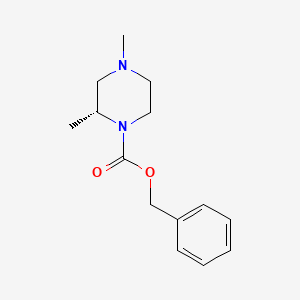


![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
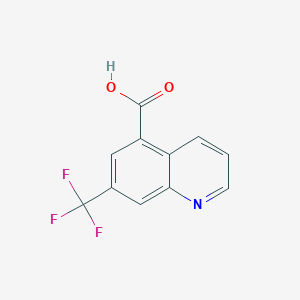
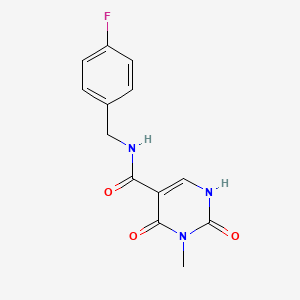
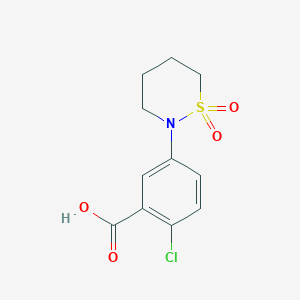
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

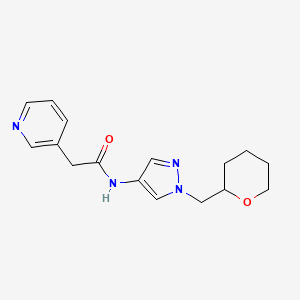
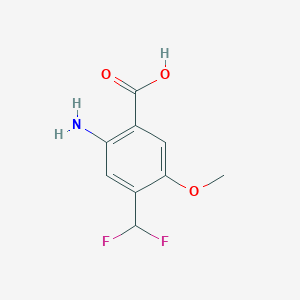
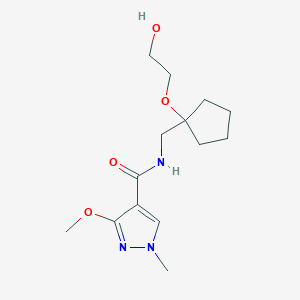
![1,4-Bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2721410.png)